2,6-dimethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Description
Properties
IUPAC Name |
2,6-dimethoxy-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-29-16-9-6-10-17(30-2)20(16)22(28)23-13-14-31-19-12-11-18-24-25-21(27(18)26-19)15-7-4-3-5-8-15/h3-12H,13-14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMITHMFKKKZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Dimethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide (CAS Number: 946212-23-3) is a synthetic compound with potential therapeutic applications. Its unique structure combines a triazole and pyridazine moiety, which are known for their biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological effects and potential mechanisms of action.
- Molecular Formula : C22H21N5O4
- Molecular Weight : 419.4 g/mol
- Structure : The compound features a benzamide core linked to a triazolo-pyridazine derivative through an ether linkage.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies. Key findings include:
Anticancer Properties
The compound's triazole and pyridazine components are associated with anticancer activity. A study on related compounds demonstrated that modifications in the structure could significantly enhance cytotoxicity against cancer cell lines. The presence of a phenyl group in the triazole ring has been shown to improve binding affinity to cancer targets .
While direct studies on the mechanisms of action for this specific compound are sparse, insights can be drawn from related compounds:
- Inhibition of Kinases : Many triazole derivatives act as inhibitors of various kinases involved in cell proliferation and survival pathways.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, contributing to their cytotoxic effects.
Study 1: Anticancer Evaluation
A study evaluated a series of triazole derivatives for their cytotoxic effects on various cancer cell lines. Compounds with structural similarities to this compound showed IC50 values ranging from 10 to 50 µM against human leukemia cells. The study concluded that structural modifications could enhance potency and selectivity .
Study 2: Antiviral Screening
Another investigation focused on the antiviral properties of N-Heterocycles against the Tobacco Mosaic Virus (TMV). Compounds structurally analogous to the target compound exhibited significant antiviral activity at low concentrations (EC50 values around 0.20 µM), suggesting a potential role for similar compounds in antiviral therapies .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Amide Bond Reactivity
The benzamide group undergoes hydrolysis and nucleophilic substitution under specific conditions:
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Acidic/Basic Hydrolysis : Cleavage of the amide bond occurs in strong acidic (HCl, H<sub>2</sub>SO<sub>4</sub>) or basic (NaOH) conditions. For example, hydrolysis of similar benzamides in 6 M HCl at 70°C for 3 hours yields carboxylic acids and amines .
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Coupling Reactions : The amide group can participate in condensation reactions with carboxylic acids using coupling agents like EDCI/HOBt, as seen in the synthesis of piperidine-linked benzamide derivatives .
Table 1: Amide Reactivity in Analogous Compounds
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Hydrolysis (acidic) | 6 M HCl, 70°C, 3 hr | 90% | |
| Amide Condensation | EDCI/HOBt, DIPEA, THF, 24 hr | 63–90% |
Triazolopyridazine Ring Modifications
The triazolo[4,3-b]pyridazine core exhibits electrophilic substitution and cyclization tendencies:
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Electrophilic Substitution : The triazole nitrogen can react with electrophiles (e.g., alkyl halides) under basic conditions. For instance, sodium hydride in DMF facilitates ether bond formation at the 6-position.
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Cyclization : Formic acid-mediated cyclization of hydrazine derivatives forms fused triazole rings, as demonstrated in related triazolobenzothiazoles .
Table 2: Triazolopyridazine Reactions
| Reaction | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Ether Formation | NaH, DMF, 12 hr, RT | Substitution at C6 position | |
| Cyclization | Formic acid, reflux, 9 hr | Fused triazole ring formation |
Ether Linkage Stability
The ethoxy linker between the benzamide and triazolopyridazine moieties is susceptible to cleavage:
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Acid-Catalyzed Cleavage : Prolonged exposure to H<sub>2</sub>SO<sub>4</sub> or HCl disrupts the ether bond, yielding phenolic intermediates .
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Nucleophilic Displacement : Strong nucleophiles (e.g., thiols) can displace the ether oxygen in the presence of K<sub>2</sub>CO<sub>3</sub> in polar aprotic solvents like DMF.
Methoxy Group Reactivity
The 2,6-dimethoxy substituents on the benzamide influence electronic effects and participate in:
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Demethylation : HBr in acetic acid removes methoxy groups, forming hydroxyl derivatives .
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Halogenation : Electrophilic bromination occurs at activated positions ortho to methoxy groups under mild conditions .
Synthetic Optimization
Key parameters for high-yield synthesis:
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Solvent Choice : DMF and THF enhance reaction rates for amide couplings .
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Temperature Control : Reflux conditions (100–120°C) improve cyclization efficiency .
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Catalysts : Palladium acetate/BINAP systems enable efficient C–N coupling in triazolopyridazine synthesis .
textBenzamide Core ├── Hydrolysis → Carboxylic Acid + Amine ├── Condensation → New Amide Derivatives Triazolopyridazine Ring ├── Electrophilic Substitution → Functionalized Derivatives ├── Cyclization → Fused Heterocycles Ether Linkage ├── Acid Cleavage → Phenolic Intermediates └── Nucleophilic Displacement → Thioether Derivatives
Biological Implications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic System Variations
- 6-Benzylidenehydrazinotetrazolo[1,5-b]pyridazine (): This compound shares a pyridazine core but incorporates a tetrazolo ring (four nitrogen atoms) instead of a triazolo ring (three nitrogen atoms). Decomposition observed above 310°C in suggests lower thermal stability than triazolo-pyridazine derivatives .
2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid ():
Both compounds share the triazolo-pyridazine core, but substitutions differ significantly. The methyl group at the 3-position (vs. phenyl in the target compound) reduces steric bulk, while the thioacetic acid substituent enhances hydrophilicity compared to the ethoxy-linked benzamide group. This structural divergence may lead to distinct solubility and reactivity profiles .
Substituent Effects on Physicochemical Properties
Implications of Structural Differences
- Bioactivity Potential: The phenyl group in the target compound may enhance π-π stacking interactions in biological targets compared to methyl or hydrazino substituents in analogs.
- Solubility and Drug Likeness: The thioacetic acid derivative () is more water-soluble, while the target compound’s benzamide group balances lipophilicity and polarity, critical for membrane permeability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,6-dimethoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide?
- Answer : The synthesis involves two key steps: (1) Formation of the triazolo-pyridazine core via cyclization of hydrazinylpyridazine derivatives with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate under reflux conditions. (2) Coupling the triazolo-pyridazine intermediate with 2,6-dimethoxybenzamide via nucleophilic substitution. Ethanol or DMF is typically used as a solvent, with catalytic acetic acid to facilitate condensation. Intermediate purification requires column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography resolves ambiguous stereochemistry in crystalline forms .
Q. What in vitro assays are suitable for initial biological screening?
- Answer : Cytotoxicity assays (e.g., MTT or SRB) on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 0.1–100 µM. Include hydroxyurea or cisplatin as positive controls. IC₅₀ values should be calculated using nonlinear regression analysis .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of the triazolo-pyridazine intermediate?
- Answer : Use microwave-assisted synthesis to reduce reaction time (from hours to minutes) and improve regioselectivity. Solvent optimization (e.g., switching from ethanol to DMF) enhances solubility of intermediates. Catalytic Pd/C or CuI can mitigate side reactions during coupling steps .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Answer : (1) Synthesize analogs with variations in the triazolo-pyridazine moiety (e.g., substituents at position 3 or 6) and the benzamide group (e.g., methoxy vs. halogen substituents). (2) Test analogs in parallel cytotoxicity and enzyme inhibition assays (e.g., heparanase or kinase targets). (3) Use molecular docking to correlate substituent effects with binding affinity .
Q. What computational strategies predict binding modes and stability of this compound with biological targets?
- Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) against crystallographic structures of targets (e.g., heparanase PDB: 5E9B). Follow with 100-ns molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. Calculate binding free energy (ΔG) using MM-PBSA/GBSA .
Q. How to resolve discrepancies in biological activity data across studies?
- Answer : (1) Verify compound purity (>95% by HPLC) and solubility (DMSO stock concentration ≤10 mM). (2) Replicate assays under standardized conditions (e.g., cell passage number, serum concentration). (3) Cross-validate using orthogonal assays (e.g., apoptosis vs. proliferation markers) .
Safety and Handling
Q. What safety precautions are advised for handling this compound?
- Answer : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact with skin. Store at –20°C under inert gas (N₂ or Ar). Dispose of waste via approved chemical disposal protocols. Consult SDS for related triazolo-pyridazine analogs, which may exhibit low acute toxicity but require chronic exposure monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
